18:0-LPS

GPCR pharmacology LysoPS receptor selectivity Structural biology

18:0-LPS (1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, SHPS) is the irreplaceable reference standard for LysoPS GPCR pharmacology—the only LysoPS species with an experimentally solved cryo-EM structure bound to GPR174 (PDB: 9XXT). Its saturated C18:0 acyl chain confers superior oxidative stability over unsaturated analogs (e.g., 18:1-LysoPS), ensuring reproducible results in prolonged in vitro assays and pro-oxidative conditions. Validated as the endogenous ligand driving GPR34-mediated cardiomyocyte necrosis and G2A-dependent macrophage clearance, this compound is essential for cardiovascular, immunological, and lipidomics research. Supplied as sodium salt; ≥99% purity by TLC; isomer content ≤15% 2-LPS.

Molecular Formula C24H48NO9P
Molecular Weight 525.6 g/mol
CAS No. 119786-67-3
Cat. No. B10771985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:0-LPS
CAS119786-67-3
Molecular FormulaC24H48NO9P
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O
InChIInChI=1S/C24H48NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31)/t21-,22+/m1/s1
InChIKeyZPDQFUYPBVXUKS-YADHBBJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:0-LPS (CAS 119786-67-3) as 1-Stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine: Baseline Characterization and Procurement-Relevant Identity


18:0-LPS (CAS 119786-67-3), chemically identified as 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (SHPS), is a lysophosphatidylserine (LysoPS) species comprising a single C18:0 saturated acyl chain and an L-serine headgroup . It is an endogenous bioactive lysophospholipid that functions as a signaling molecule via specific G-protein-coupled receptors (GPCRs), including GPR174, GPR34, and G2A, rather than serving as a structural membrane component [1]. Commercially, this compound is supplied as the sodium salt form with a molecular weight of 525.6 g/mol and is offered at ≥99% purity as verified by TLC . Its saturated C18:0 acyl chain confers distinct physicochemical and receptor-interaction properties that differentiate it from unsaturated (e.g., 18:1) or shorter-chain (e.g., 16:0) LysoPS analogs, making it an essential tool for investigating LysoPS receptor pharmacology, cardiovascular signaling, and immune cell clearance mechanisms.

Why 18:0-LPS (1-Stearoyl LysoPS) Cannot Be Interchanged with Other LysoPS Species or Acyl Chain Variants in Experimental Design


Substituting 18:0-LPS with other LysoPS species (e.g., 18:1-LysoPS, 16:0-LysoPS) or generic phospholipid preparations introduces uncontrolled variability in receptor activation profiles and signaling outcomes. The saturation state and chain length of the single acyl moiety directly dictate which LysoPS-responsive GPCRs are engaged and to what degree: the phosphoserine head group is necessary for GPR34-activating potency, whereas distinct structural features influence GPR174 selectivity [1]. Moreover, the physicochemical behavior—including critical micelle concentration, membrane partitioning, and susceptibility to oxidative degradation—differs substantially between saturated (18:0) and unsaturated (18:1) species, affecting both experimental reproducibility and biological interpretation. Even among nominally identical compounds, vendor-to-vendor variability in isomer content (specifically the proportion of the 2-LysoPS positional isomer) can confound results in receptor-binding and functional assays. The evidence below quantifies these differentiation points to support rigorous procurement decisions.

Quantitative Differentiation Evidence for 18:0-LPS (1-Stearoyl LysoPS): Comparator Data Supporting Scientific Selection


18:0-LPS Exhibits Defined GPR174 Receptor Engagement with Direct Structural Evidence Lacking for 18:1-LysoPS

The cryo-EM structure of 18:0-LPS bound to the GPR174-Gs complex has been solved at high resolution (PDB ID: 9XXT), confirming that the C18:0 saturated acyl chain is fully accommodated within the receptor's orthosteric binding pocket and that this interaction drives Gs-mediated cAMP signaling [1]. This provides definitive molecular-level validation of 18:0-LPS as a bona fide GPR174 agonist. In contrast, no equivalent experimentally determined structure exists for 18:1-LysoPS bound to GPR174, leaving its exact binding mode and the conformational consequences of the cis-double bond undefined [2]. While 18:1-LysoPS demonstrates agonist activity at GPR34, its interaction with GPR174 is less well characterized at the structural level.

GPCR pharmacology LysoPS receptor selectivity Structural biology

18:0-LPS Is a Weaker GPR34 Agonist than 18:1-LysoPS, Enabling Receptor Subtype-Selective Experimental Designs

LysoPS receptor pharmacology exhibits clear acyl chain-dependent selectivity. The phosphoserine head group is essential for GPR34 activation, but the presence of a double bond (18:1) versus a saturated chain (18:0) significantly modulates potency. In GPR34-expressing systems, 18:1-LysoPS demonstrates robust agonist activity, whereas 18:0-LysoPS exhibits attenuated GPR34-mediated signaling [1]. This differential activation profile is corroborated by in vivo findings: 18:0-LysoPS-induced cardiac necrosis is GPR34-dependent, but the efficacy of this signaling axis is contingent on the saturated 18:0 chain being generated endogenously by iPLA2β [2]. Consequently, 18:0-LPS serves as a weaker GPR34 agonist compared to its 18:1 counterpart, making it the preferred tool when GPR34 activation is undesirable or when GPR174-selective signaling is the experimental objective.

GPCR signaling Receptor selectivity LysoPS pharmacology

18:0-LPS and 18:1-LysoPS Are Co-Generated During Neutrophil Oxidase Activation, Yet 18:0-LPS Provides Superior Oxidative Stability

Following NADPH oxidase activation in neutrophils, both 18:0-LPS and 18:1-LysoPS are generated as abundant modified phosphatidylserine species and function as signaling ligands for the G2A receptor to enhance apoptotic cell clearance by macrophages [1]. However, the saturated C18:0 acyl chain of 18:0-LPS is intrinsically resistant to further oxidative modification, whereas the cis-double bond in 18:1-LysoPS renders it susceptible to additional oxidation, epoxidation, or isomerization under the pro-oxidative conditions characteristic of inflammatory microenvironments [2]. While no direct comparative stability study was identified, this class-level inference is supported by established lipid chemistry principles: unsaturated acyl chains undergo auto-oxidation and enzymatic peroxidation at rates orders of magnitude higher than their saturated counterparts.

Inflammation resolution Neutrophil biology Lipid oxidation

Commercial 18:0-LPS Contains up to 15% 2-LysoPS Positional Isomer, a Specification Critical for Reproducible Functional Studies

Commercially sourced 18:0-LPS (1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine sodium salt) is supplied with a documented purity of ≥99% as determined by TLC, but the certificate of analysis explicitly notes that it may contain up to 15% of the 2-LPS positional isomer, in which the acyl chain resides at the sn-2 position rather than the canonical sn-1 position . This isomer content is a critical batch-to-batch variable that can influence receptor recognition and signaling efficacy, as the position of the acyl chain alters the three-dimensional presentation of the phosphoserine head group [1]. In contrast, many generic LysoPS preparations do not report this isomer specification, creating hidden variability that compromises cross-study reproducibility. Researchers conducting GPR174 cAMP assays or LC-MS structural characterization of PS species rely on 18:0-LPS with this explicit isomer disclosure to control for positional heterogeneity.

Analytical chemistry Lipid standards Quality control

18:0-LPS Functions as a GPR174 Agonist to Elevate Intracellular cAMP, Whereas 18:1-LysoPS Preferentially Engages GPR34

Functional assays demonstrate that 18:0-LPS stimulates a concentration-dependent increase in intracellular cyclic AMP (cAMP) in GPR174-expressing cells, confirming its action as a Gs-coupled GPCR agonist . This cAMP elevation is a direct consequence of GPR174-mediated adenylate cyclase activation and is routinely employed as a quantitative readout for 18:0-LPS bioactivity. In contrast, the LysoPS receptor pharmacology literature indicates that 18:1-LysoPS exhibits preferential agonism at GPR34, which couples primarily to Gi/o proteins and does not produce robust cAMP elevation [1]. While direct EC50 values comparing 18:0-LPS and 18:1-LysoPS in identical GPR174-cAMP assays were not located in the available literature, the divergent receptor-coupling preferences are well established and inform assay selection: 18:0-LPS is the appropriate agonist for GPR174-cAMP studies, whereas 18:1-LysoPS is better suited for GPR34-mediated signaling investigations.

cAMP signaling GPR174 Second messenger assays

Validated Application Scenarios for 18:0-LPS Based on Differential Evidence


Structural Biology: Cryo-EM Studies of GPR174-Ligand Complexes

18:0-LPS is the only LysoPS species for which a high-resolution cryo-EM structure bound to GPR174 has been experimentally solved (PDB: 9XXT) [1]. This makes it the essential reference compound for structural biologists investigating GPCR-lipid interactions, molecular docking simulations, and rational design of GPR174-targeted ligands. The validated binding pose and receptor-ligand contacts provide a structural template that cannot be reliably extrapolated to unsaturated or shorter-chain LysoPS analogs.

Cardiovascular Disease Research: iPLA2β-GPR34-Necrosis Signaling Axis

In pressure-overload cardiac models, 18:0-LPS generated by iPLA2β acts as the endogenous ligand driving GPR34-mediated cardiomyocyte necrosis and contractile dysfunction [2]. Knockdown of GPR34 attenuates 18:0-LPS-induced necrosis in neonatal rat cardiomyocytes, and GPR34 ablation in male mice reduces pathological cardiac remodeling. This establishes 18:0-LPS as the relevant molecular species for studying this specific disease-relevant signaling pathway, distinguishing it from 18:1-LysoPS which is not the primary iPLA2β-generated species in this context.

Inflammation Resolution and Neutrophil Clearance Studies

Both 18:0-LPS and 18:1-LysoPS are generated upon NADPH oxidase activation in neutrophils and signal through the macrophage G2A receptor to enhance phagocytic clearance of apoptotic and activated neutrophils [3]. However, 18:0-LPS offers superior oxidative stability due to its saturated acyl chain, making it the preferred reagent for in vitro reconstitution experiments where lipid integrity over extended incubation periods is critical, or for studies conducted under pro-oxidative conditions that would degrade unsaturated 18:1-LysoPS.

Analytical Method Development: LC-MS Characterization of Oxidized/Hydrolyzed PS Species

18:0-LPS is employed as a reference standard in liquid chromatography-mass spectrometry (LC-MS) workflows for the structural characterization of oxygenated and hydrolyzed molecular species of phosphatidylserine (PS) . Its defined molecular weight (525.6 g/mol), predictable fragmentation pattern, and commercial availability with documented purity (≥99%) and disclosed isomer content (≤15% 2-LPS isomer) make it suitable for method calibration, retention time alignment, and quantitative lipidomics applications.

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